4-Bromothiophene-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of bromothiophene derivatives is a topic of interest in the field of organic chemistry due to their utility as intermediates in the creation of more complex molecules. For instance, the synthesis of 3-bromo-4-methoxythiophene was achieved through the reaction of 3,3'-dibromothiophene with sodium methylate/methanol in the presence of KI/CuO, followed by further transformation using Pd(OAc)2 as a catalyst . Additionally, a one-pot reaction involving 3,4-diaryl-2,5-dihydrothiophenes with Br2 reagent resulted in the synthesis of 3,4-diaryl-2,5-dibromothiophenes with excellent yield, demonstrating the effectiveness of Br2 in both oxidation and bromination processes . These methods highlight the versatility of bromothiophenes as building blocks in organic synthesis.
Molecular Structure Analysis
The molecular structure of bromothiophene derivatives can be complex and is often determined using various analytical techniques. For example, the structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide was elucidated using X-ray crystallography and electron diffraction, revealing a half-twist conformation with C2 symmetry in both the solid and gas phases . This detailed structural information is crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
Bromothiophene derivatives participate in a variety of chemical reactions, serving as precursors for further functionalization. The Suzuki coupling reaction, for instance, was employed to prepare a class of 2,3,4,5-tetraarylthiophenes using 3,4-diphenyl-2,5-dibromothiophene as a template . Moreover, bithiophene-substituted heterocycles bearing carbonitrile groups were synthesized through different synthetic protocols, including Stille coupling reactions followed by condensation steps . These reactions demonstrate the reactivity of bromothiophene derivatives and their potential in synthesizing heterocyclic compounds with carbonitrile groups, which could be related to the synthesis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. For example, the electron diffraction and X-ray crystallography studies of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide provided insights into bond lengths and angles, which are essential for predicting the behavior of these molecules in different environments . Additionally, the synthesis of 3-bromothiophene as an intermediate for thiophene polymers indicates its importance in the field of materials science, where its properties can be tailored for specific applications .
Scientific Research Applications
1. Optical and Electrical Properties
4-Bromothiophene derivatives, such as 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile, have been studied for their thermal stability and properties in the form of films. These materials exhibit polycrystalline and amorphous structures and have shown indirect allowed optical band gaps, indicating potential applications in optoelectronics and photoelectrical devices (Mansour et al., 2017).
2. Palladium-Catalyzed Coupling Reactions
Bromothiophene derivatives, including those similar to 4-Bromothiophene-3-carbonitrile, are used in palladium-catalyzed coupling reactions. These reactions are significant in organic synthesis, enabling the formation of complex molecules with applications in various chemical industries (Kobayashi et al., 2005).
3. Synthesis of Thiophene Polymers
3-Bromothiophene, a closely related compound, is an important organic intermediate in synthesizing various thiophene polymers. These polymers have numerous applications in materials science, particularly in the development of novel polymers with specific electrical and optical properties (Wang Deng-yu, 2004).
4. Development of Multifunctional Materials
Derivatives of bromothiophene, such as 4-(4-bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3- carbonitrile, have been explored for their multifunctional material applications. These compounds exhibit promising electronic, optical, and charge transport properties, which are essential in the fields of electronics and materials science (Irfan et al., 2020).
Mechanism of Action
Target of Action
Thiophene derivatives, which include 4-bromothiophene-3-carbonitrile, have been noted for their wide range of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with a variety of biochemical pathways.
Safety and Hazards
4-Bromothiophene-3-carbonitrile is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Future Directions
Thiophene derivatives, including 4-Bromothiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects . In particular, the exploration of better electrode materials for lithium-ion batteries has led to the development of organic polymers, including thiophene derivatives .
properties
IUPAC Name |
4-bromothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-5-3-8-2-4(5)1-7/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOSSMAWCKNWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358516 | |
Record name | 4-bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18895-10-8 | |
Record name | 4-bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18895-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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